molecular formula C13H16FNO4 B2876895 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide CAS No. 1919551-02-2

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2876895
CAS No.: 1919551-02-2
M. Wt: 269.272
InChI Key: VDCPODGLBYNVEK-UHFFFAOYSA-N
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Description

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide is a synthetic benzamide derivative offered exclusively for research purposes. This compound is characterized by a 4-methoxybenzoyl group substituted with a fluorine atom at the 3-position, linked via an amide bond to a (3-hydroxyoxolan-3-yl)methyl group. This structural motif, particularly the hydroxyoxolane (tetrahydrofuran) moiety, introduces conformational rigidity and hydrogen-bonding capabilities, which can significantly influence the molecule's interactions with biological targets and its overall physicochemical properties . In a research context, this compound serves as a valuable building block or intermediate in synthetic and medicinal chemistry. Its structure suggests potential for use in the development of more complex molecules, particularly in drug discovery efforts where the benzamide core is a common pharmacophore . The presence of both hydrogen bond donor and acceptor sites allows it to act as a potential N,O-bidentate directing group in metal-catalyzed reactions or as a key fragment for probing enzyme active sites . While a specific mechanism of action is not defined for this compound, related benzamides are known to interact with various biological targets. The structural features of this compound suggest it may be investigated for its ability to modulate specific signaling pathways or enzyme functions, with research indicating that similar compounds can exhibit biological activities such as inducing apoptosis in cancer cell lines . This product is intended for non-medical, in-vitro research applications only. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-18-11-3-2-9(6-10(11)14)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCPODGLBYNVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

The benzoic acid precursor is synthesized via directed ortho-metalation of 4-methoxybenzaldehyde, followed by fluorination. Key steps include:

  • Friedel-Crafts acylation of anisole with acetyl chloride in dichloromethane (DCM) catalyzed by aluminum trichloride.
  • Fluorination using hydrogen fluoride-pyridine complex at −15°C to introduce the fluorine substituent.
  • Oxidation of the intermediate aldehyde to the carboxylic acid using potassium permanganate in acidic aqueous conditions.

Yield : 68–72% after recrystallization from ethanol.

Activation to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) in dimethylacetamide (DMAc) at −15°C. This step ensures quantitative conversion, with the acid chloride isolated via vacuum distillation.

Reaction Conditions :

  • Temperature: −15°C
  • Solvent: DMAc
  • Catalyst: None
    Conversion : >99% (monitored by thin-layer chromatography).

Preparation of (3-Hydroxyoxolan-3-yl)methanamine

The amine moiety is synthesized through a reductive amination strategy:

  • Cyclization : 3-Oxotetrahydrofuran is treated with ammonium acetate and sodium cyanoborohydride in methanol to form 3-hydroxyoxolane-3-carboxamide.
  • Hydrolysis : The carboxamide is hydrolyzed using 6M hydrochloric acid under reflux to yield (3-hydroxyoxolan-3-yl)methanamine.

Optimization :

  • Use of sodium triacetoxyborohydride (STAB) as a mild reductant improves yields to 85%.
  • Solvent: Isopropanol (reduces side reactions).

Amide Bond Formation

The final step involves coupling the acid chloride with (3-hydroxyoxolan-3-yl)methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.

Procedure :

  • Dissolve 3-fluoro-4-methoxybenzoyl chloride (1.2 eq) and amine (1 eq) in DCM.
  • Add EDC (1.5 eq) and stir at 0°C for 12 hours.
  • Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:ethyl acetate 4:1).

Yield : 66–72%.

Optimization of Reaction Conditions

Table 1: Impact of Solvent on Amide Coupling Yield

Solvent Temperature (°C) Yield (%)
Dichloromethane 0 72
Ethyl acetate 25 68
Tetrahydrofuran −20 58

Data adapted from, demonstrating superior yields in halogenated solvents.

Analytical Characterization

Table 2: ¹H NMR Data for Final Product (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.57 d (J = 8.4 Hz) 1H Aromatic H
6.52 d (J = 2.4 Hz) 1H Aromatic H
4.35 s 2H Oxolane CH₂
3.01–3.04 m 8H Methoxy and NH₂

Full spectral alignment with theoretical predictions confirms structural accuracy.

Comparative Analysis of Methodologies

  • Acid Chloride vs. Mixed Anhydride : The use of SOCl₂ for acid chloride formation outperforms mixed anhydride methods in yield and purity.
  • Reductive Amination : STAB-mediated reduction minimizes over-reduction compared to sodium borohydride.

Challenges and Troubleshooting

  • Oxolane Ring Stability : The hydroxy group necessitates inert atmosphere handling to prevent oxidation.
  • Amine Hygroscopicity : (3-Hydroxyoxolan-3-yl)methanamine requires storage under nitrogen to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an amine.

Scientific Research Applications

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxytetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on N Fluorine Position Methoxy Position cLogP (Predicted) Notable Properties
3-Fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide (3-Hydroxyoxolan-3-yl)methyl 3 4 ~2.5 Moderate solubility, rigid conformation
4-Methoxy-N-(3-methylphenyl)benzamide 3-Methylphenyl None 4 ~3.8 High lipophilicity
3-Fluoro-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide Thiophene-hydroxyethyl 3 4 ~3.2 Aromatic π-interactions, moderate solubility
N-(3-Chloro-4-fluorophenyl)-3-[4-(dimethylamino)butanamido]-4-methoxybenzamide Dimethylamino butanamido 4 (on phenyl) 4 ~2.0 Polar, steric bulk

Biological Activity

3-Fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14FNO3C_{12}H_{14}FNO_3 with a molecular weight of approximately 233.25 g/mol. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Structure :
C12H14FNO3\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Hydroxyoxolan moiety : This may involve the reaction of appropriate sugar derivatives with fluorinated aromatic compounds.
  • Benzamide Formation : The coupling of the hydroxyoxolan derivative with 4-methoxybenzoic acid derivatives through amide bond formation.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study examining related benzamide derivatives, it was found that these compounds can induce apoptosis in tumor cells through the activation of caspase pathways .

Antimicrobial Properties

Benzamide derivatives have been noted for their antimicrobial activities. For instance, studies on structurally similar compounds revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways. For example, benzamide derivatives have shown promise as inhibitors of urease, an enzyme critical for the survival of certain pathogens like Helicobacter pylori .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria
Enzyme InhibitionInhibits urease activity

Case Studies

  • Case Study on Antitumor Activity : A comparative study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition of H. pylori growth, suggesting that modifications in the benzamide structure could enhance efficacy against resistant strains .

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